N-(3-Acetyl-5-bromophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Acetyl-5-bromophenyl)acetamide is an organic compound with the molecular formula C10H10BrNO2 It is a derivative of acetanilide, where the phenyl ring is substituted with an acetyl group at the 3-position and a bromine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-Acetyl-5-bromophenyl)acetamide can be synthesized through the acetylation of m-bromoaniline with acetic anhydride. The reaction involves mixing m-bromoaniline with acetic acid, followed by the slow addition of acetic anhydride. The mixture is then refluxed for 0.5 hours, allowed to stand for another 0.5 hours, and finally poured into ice water to precipitate the product. The crude product is filtered and recrystallized from ethanol to obtain pure this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-Acetyl-5-bromophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).
Major Products Formed
Substitution: Depending on the nucleophile, products can include N-(3-Acetyl-5-aminophenyl)acetamide or N-(3-Acetyl-5-thiophenyl)acetamide.
Oxidation: Yields N-(3-Carboxy-5-bromophenyl)acetamide.
Reduction: Produces N-(3-Hydroxy-5-bromophenyl)acetamide.
Hydrolysis: Results in 3-Acetyl-5-bromoaniline and acetic acid.
Scientific Research Applications
N-(3-Acetyl-5-bromophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be employed in studies investigating the biological activity of brominated aromatic compounds.
Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules, it is valuable for developing new synthetic methodologies.
Mechanism of Action
The specific mechanism of action for N-(3-Acetyl-5-bromophenyl)acetamide is not well-documented. its effects are likely mediated through interactions with biological macromolecules, such as proteins or nucleic acids. The bromine atom and acetyl group may play roles in binding to target sites, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-Bromophenyl)acetamide: Lacks the acetyl group at the 3-position, which may affect its reactivity and biological activity.
N-(4-Bromophenyl)acetamide: The bromine atom is positioned differently, potentially altering its chemical properties and interactions.
N-(3-Acetylphenyl)acetamide: Does not have the bromine atom, which may influence its chemical reactivity and biological effects.
Uniqueness
N-(3-Acetyl-5-bromophenyl)acetamide is unique due to the presence of both the acetyl and bromine substituents on the phenyl ring. This combination of functional groups can impart distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10BrNO2 |
---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
N-(3-acetyl-5-bromophenyl)acetamide |
InChI |
InChI=1S/C10H10BrNO2/c1-6(13)8-3-9(11)5-10(4-8)12-7(2)14/h3-5H,1-2H3,(H,12,14) |
InChI Key |
YLRSEVKCNUOZMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)Br)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.